molecular formula C11H13ClN2 B13558157 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine

Katalognummer: B13558157
Molekulargewicht: 208.69 g/mol
InChI-Schlüssel: GHMVRJKXQSBICU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine typically involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene. This intermediate is then subjected to further reactions to introduce the chloro and amine groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Analyse Chemischer Reaktionen

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine include other indole derivatives such as:

    2-(3-indolyl)ethylamine: Known for its role as a neurotransmitter and its presence in various biological systems.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities.

    N-arylsulfonyl-3-acetylindole derivatives: Evaluated for their anti-HIV properties

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13ClN2

Molekulargewicht

208.69 g/mol

IUPAC-Name

2-(4-chloro-2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C11H13ClN2/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7/h2-4,14H,5-6,13H2,1H3

InChI-Schlüssel

GHMVRJKXQSBICU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1)C=CC=C2Cl)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.